块茎酮酸

描述

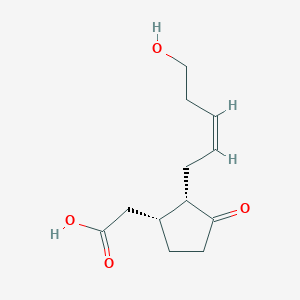

Tuberonic acid (TA) is a compound that has been isolated from potato (Solanum tuberosum L.) leaflets and is known for its tuber-inducing properties. It is biosynthesized from jasmonic acid (JA) through hydroxylation and subsequent glycosylation. TA and its glucoside (TAG) are present in various plant species, and their role in plant physiology, particularly in tuber formation, has been a subject of research .

Synthesis Analysis

The synthesis of tuberonic acid has been achieved through several methods. One approach involves the use of a key aldehyde prepared stereoselectively from the acetate of 4-cyclopentene-1,3-diol. This aldehyde undergoes a series of reactions including S(N)2-type allylic substitution, Mitsunobu inversion, Eschenmoser-Claisen rearrangement, and Wittig reaction to yield tuberonic acid . Another method for the total synthesis of TA starts with the optically active monoacetate of 4-cyclopentene-1,3-diol, followed by a series of reactions including Mitsunobu inversion, Claisen rearrangement, and Wittig reaction, culminating in the removal of the THP protective group to produce tuberonic acid with a high diastereomeric ratio .

Molecular Structure Analysis

Tuberonic acid's molecular structure is derived from jasmonic acid, with the addition of a hydroxyl group. The synthesis studies have provided insights into the stereochemistry of TA, which is crucial for its biological activity. The precise molecular structure of TA is essential for understanding its interaction with other molecules in the plant and for the synthesis of its derivatives .

Chemical Reactions Analysis

The chemical behavior of tuberonic acid involves its formation from jasmonic acid and its conversion into various derivatives. For instance, TA can be glycosylated to form TAG, which is hydrolyzed back to TA by specific beta-glucosidases in plants like rice. This hydrolysis is catalyzed by enzymes such as OsTAGG1, which preferentially hydrolyzes TAG and methyl TAG, releasing the active TA . Additionally, TA can be methylated to improve detection thresholds in analytical procedures, such as GC-mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tuberonic acid and its derivatives are influenced by their molecular structure. The presence of the hydroxyl group and the overall stereochemistry affect the compound's solubility, reactivity, and interaction with other molecules. The enzymatic activity, such as that of OsTAGG1, is dependent on the substrate's physical and chemical properties, with specific Km and Vmax values for TAG hydrolysis . The methylation of TA and its glucoside enhances their detection in analytical studies, indicating the importance of chemical modifications on their physical properties .

科学研究应用

马铃薯块茎诱导

块茎酮酸在化学上与茉莉酸非常相似,已观察到在体外条件下具有很强的块茎诱导特性 . 这使得它成为马铃薯植物块茎生命周期中的关键因素,马铃薯是全球重要的作物 .

马铃薯块茎发育

块茎酮酸在马铃薯块茎发育的分子和生化触发中起着重要作用 . 它参与了与块茎形成、储存和发芽相关的过程 .

特定植物系统的研究

由于其独特的特性,块茎酮酸提供了一种方法来研究特定植物系统,而这些系统无法在拟南芥等模式系统中进行研究 .

了解植物营养繁殖

马铃薯块茎化是一个复杂的发育过程,涉及多个遗传、生理生化和环境因素 . 块茎酮酸是该过程的一部分,有助于了解植物营养繁殖的方式 .

提高产量的遗传修饰

未来方向

While the future directions of tuberonic acid are not explicitly mentioned in the search results, it is known that tuberonic acid is a 12-hydroxy analogue of jasmonic acid, which has been found in leaves of tuber-bearing potato plants . This suggests potential applications in plant growth regulation and defense against pathogens .

作用机制

Target of Action

Tuberonic acid, a derivative of the plant growth regulator jasmonic acid , is known to interact with a membrane protein, referred to as MTJG (membrane target protein of jasmonate glucoside), in the motor cells of certain plants . This interaction is believed to be involved in the leaf-closing activity of tuberonic acid .

Mode of Action

Tuberonic acid’s interaction with its target, MTJG, is stereospecific . This means that the spatial arrangement of the atoms in tuberonic acid is crucial for its interaction with MTJG.

Biochemical Pathways

Tuberonic acid is part of the jasmonates family, which are lipid-derived signaling compounds . Jasmonates are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . Tuberonic acid, being chemically similar to jasmonic acid, is believed to be involved in similar biochemical pathways, regulating plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought .

Pharmacokinetics

It is known that jasmonates, including tuberonic acid, undergo multilayered organization of biosynthesis and inactivation, contributing to the fine-tuning of their responses .

Result of Action

Tuberonic acid has been observed to have strong tuber-inducing properties during in vitro conditions . It is believed to enhance tuber formation in potato plants . Additionally, it has been found to be electrophysiologically active and also to be repellent in laboratory and field studies .

Action Environment

The action of tuberonic acid is influenced by environmental factors. For instance, the tuber-inducing activity of tuberonic acid in potato plants is regulated predominantly by photoperiods. Short-day conditions promote tuberization, whereas long-day conditions inhibit the tuberization process .

属性

IUPAC Name |

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-SZXTZRQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316194 | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124649-26-9 | |

| Record name | (+)-Tuberonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124649-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tuberonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

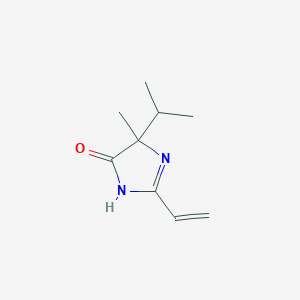

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)